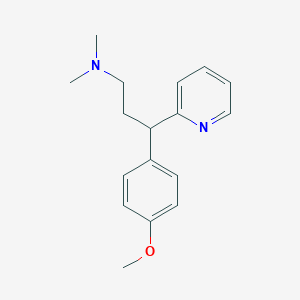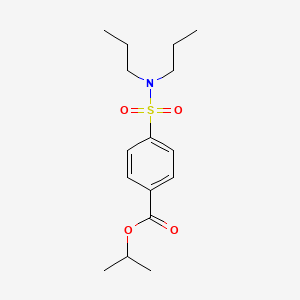
Probenecid Isopropyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Probenecid Isopropyl Ester is a derivative of probenecid, a well-known uricosuric agent used primarily to treat gout and hyperuricemia. This esterified form is synthesized to enhance certain properties of the parent compound, such as solubility and bioavailability. Probenecid itself is known for its ability to inhibit the renal excretion of organic anions, thereby increasing the plasma concentration of various drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Probenecid Isopropyl Ester can be synthesized through esterification, a reaction between probenecid and isopropyl alcohol in the presence of an acid catalyst like concentrated sulfuric acid . The reaction typically involves heating the mixture to facilitate the formation of the ester and water as a byproduct. Other methods include the reaction of probenecid with isopropyl chloride in the presence of a base such as pyridine to neutralize the resulting hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of pervaporation reactors can enhance the conversion rates by shifting the equilibrium towards ester formation .
Análisis De Reacciones Químicas
Types of Reactions
Probenecid Isopropyl Ester undergoes various chemical reactions, including:
Oxidation and Reduction: While the ester itself is relatively stable, the parent compound probenecid can undergo oxidation and reduction reactions.
Substitution: The ester group can be substituted under specific conditions, such as nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Hydrolysis: Probenecid and isopropyl alcohol.
Oxidation: Oxidized derivatives of probenecid.
Reduction: Reduced forms of probenecid.
Aplicaciones Científicas De Investigación
Probenecid Isopropyl Ester has various applications in scientific research:
Chemistry: Used as a reagent to study esterification and hydrolysis reactions.
Industry: Utilized in the synthesis of other ester derivatives for pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of Probenecid Isopropyl Ester involves the inhibition of organic anion transporters in the renal tubules. This inhibition reduces the excretion of uric acid and other organic anions, thereby increasing their plasma concentrations . The ester form may also enhance the compound’s solubility and bioavailability, making it more effective in its therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Probenecid: The parent compound, primarily used for its uricosuric properties.
Sulfinpyrazone: Another uricosuric agent with similar applications.
Benzbromarone: A potent uricosuric agent used in the treatment of gout.
Uniqueness
Probenecid Isopropyl Ester stands out due to its enhanced solubility and potential for improved bioavailability compared to its parent compound. This makes it a promising candidate for further research and development in pharmaceutical applications.
Propiedades
Fórmula molecular |
C16H25NO4S |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
propan-2-yl 4-(dipropylsulfamoyl)benzoate |
InChI |
InChI=1S/C16H25NO4S/c1-5-11-17(12-6-2)22(19,20)15-9-7-14(8-10-15)16(18)21-13(3)4/h7-10,13H,5-6,11-12H2,1-4H3 |
Clave InChI |
WFPIRWWOLGATOL-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




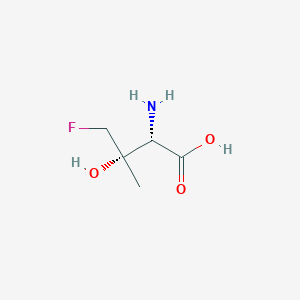
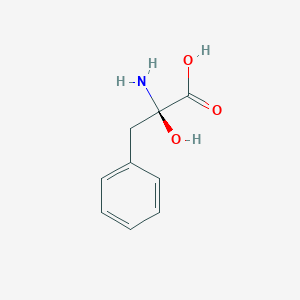
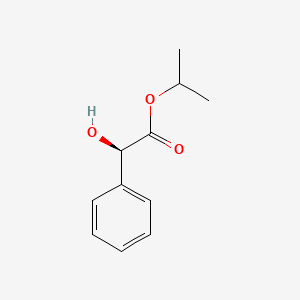


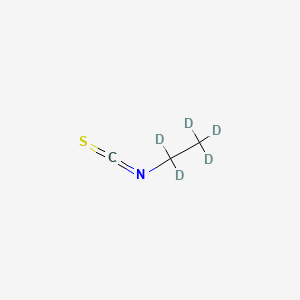
![trisodium;2-[2-[6-[[4-(2-ethylanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]-1-oxo-3-sulfonatonaphthalen-2-ylidene]hydrazinyl]naphthalene-1,5-disulfonate](/img/structure/B15288288.png)

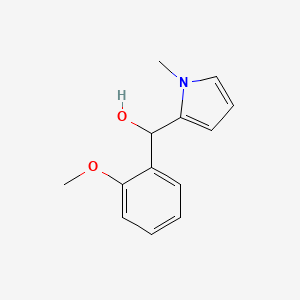
![4-amino-N-[(1R,2R,3S,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5R,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B15288302.png)

